![molecular formula C23H22N4O3S B2982846 N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-87-2](/img/structure/B2982846.png)
N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the thioether and indole groups. The amide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the isoxazole, thioether, indole, and amide groups. These groups could participate in various intermolecular interactions, potentially leading to interesting structural properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The isoxazole ring, for example, is known to participate in various reactions including cycloadditions and substitutions . The thioether group could also be involved in various oxidation and substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Polymorphism and Crystallization Mechanism
The compound is related to N-(5-methylisoxazol-3-yl)malonamide, which has been studied for its polymorphism and crystallization mechanism . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of the compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.
Physical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions.
Chemical Properties Analysis
The chemical properties of the compound, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties.
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The exact mode of action would require further experimental investigation.
Biochemical Pathways
Compounds with similar structures often impact a variety of biochemical pathways, such as signal transduction, metabolic processes, or cell cycle regulation
Pharmacokinetics
Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties
Result of Action
Based on its structural similarity to other compounds, it may have a variety of effects, such as altering cellular function, modulating signal transduction, or affecting gene expression . The exact effects would require further experimental investigation.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound
properties
IUPAC Name |
N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16-13-21(26-30-16)25-22(28)15-31-20-14-27(19-10-6-5-9-18(19)20)12-11-24-23(29)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVMLTINPUPYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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